See also: Sertaconazole (has active moiety).
Sertaconazole nitrate
CAS No.: 99592-39-9
Cat. No.: VC20750416
Molecular Formula: C20H16Cl3N3O4S
Molecular Weight: 500.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 99592-39-9 |
---|---|
Molecular Formula | C20H16Cl3N3O4S |
Molecular Weight | 500.8 g/mol |
IUPAC Name | 1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) |
Standard InChI Key | HAAITRDZHUANGT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] |
Appearance | Solid powder |
Chemical Structure and Properties
Sertaconazole nitrate is designated chemically as (±)-1-[2,4-dichloro-β-[(7-chlorobenzo-[b]thien-3-yl)methoxy]phenethyl]imidazole nitrate. It contains one asymmetric carbon atom and exists as a racemic mixture of equal amounts of R and S enantiomers . The molecular formula of sertaconazole nitrate is C₂₀H₁₅Cl₃N₂OS - HNO₃, with a molecular weight of 500.8 g/mol .
Physically, sertaconazole nitrate appears as a white or almost white powder that is practically insoluble in water, soluble in methanol, and sparingly soluble in alcohol and methylene chloride . These physicochemical properties contribute to its effectiveness as a topical preparation, allowing for adequate skin penetration while minimizing systemic absorption.
Table 1: Physicochemical Properties of Sertaconazole Nitrate
Property | Description |
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Chemical Name | (±)-1-[2,4-dichloro-β-[(7-chlorobenzo-[b]thien-3-yl)methoxy]phenethyl]imidazole nitrate |
Molecular Formula | C₂₀H₁₅Cl₃N₂OS - HNO₃ |
Molecular Weight | 500.8 g/mol |
Physical Appearance | White or almost white powder |
Solubility | Practically insoluble in water, soluble in methanol, sparingly soluble in alcohol and methylene chloride |
Commercial Forms | Available as cream formulation (2%) |
Pharmaceutical Formulation
Sertaconazole nitrate is commercially available as a topical cream formulation for dermatological use. The marketed preparation (Ertaczo) contains 2% sertaconazole nitrate, with each gram containing 17.5 mg of sertaconazole (as 20 mg of sertaconazole nitrate) .
The cream formulation contains several excipients that enhance its stability and application properties, including ethylene glycol, glyceryl isostearate, glycolized saturated glycerides, light mineral oil, methylparaben, polyethylene glycol palmitostearate, polyoxyethylened saturated glycerides, sorbic acid, and purified water . This composition provides an appropriate vehicle for delivering the active ingredient to affected skin areas while maintaining product stability.
Mechanism of Action
Sertaconazole nitrate exhibits a dual mechanism of action that contributes to its antifungal efficacy:
Primary Antifungal Mechanism
Like other azole antifungals, sertaconazole inhibits the fungal cytochrome P-450-mediated 14 alpha-lanosterol demethylase enzyme . This enzyme is critical for converting lanosterol to ergosterol, an essential component of fungal cell membranes. Inhibition of ergosterol biosynthesis leads to structural and functional defects in the fungal cell membrane, increasing permeability and resulting in leakage of cytoplasmic constituents .
Secondary Membrane Disruption
At higher concentrations, sertaconazole exerts a more direct effect by binding to nonsterol lipids in the fungal cell wall . This additional mechanism enhances membrane permeability and contributes to its fungicidal activity, particularly against Candida species . This dual action may explain why sertaconazole demonstrates both fungistatic and fungicidal properties, with the latter being dose-dependent.
Pharmacokinetics
Sertaconazole nitrate is designed for topical application with minimal systemic absorption, supporting its favorable safety profile. In a multiple-dose pharmacokinetic trial involving five male subjects with interdigital tinea pedis (with diseased areas ranging from 42-140 cm², mean 93 cm²), Ertaczo cream 2% was applied topically every 12 hours for a total of 13 doses . Blood samples collected over 72 hours after the thirteenth dose showed sertaconazole concentrations below the limit of quantitation (2.5 ng/mL) . This limited systemic absorption minimizes the risk of systemic adverse effects typically associated with orally administered antifungal agents.
Antimicrobial Spectrum
Sertaconazole nitrate demonstrates a broad antimicrobial spectrum, making it effective against various pathogenic microorganisms.
Antifungal Activity
The compound shows potent activity against:
Additional Antimicrobial Activity
Beyond its antifungal properties, sertaconazole has demonstrated activity against:
This extended spectrum of activity may contribute to its clinical efficacy in mixed infections or in preventing secondary bacterial infections in compromised skin.
Table 2: Antimicrobial Spectrum of Sertaconazole Nitrate
Organism Category | Specific Organisms |
---|---|
Dermatophytes | Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum |
Yeasts | Candida species, Cryptococcus, Malassezia |
Molds | Aspergillus, Scedosporium, Scopulariopsis |
Bacteria | Streptococci, Staphylococci |
Protozoa | Trichomonas species |
Anti-inflammatory Properties
A notable characteristic of sertaconazole nitrate is its significant anti-inflammatory activity, which provides additional therapeutic benefits in the management of inflammatory fungal infections.
Research has elucidated the mechanism behind this anti-inflammatory effect. Paradoxically, sertaconazole activates the proinflammatory p38 mitogen-activated protein kinase (MAPK), which subsequently induces cyclooxygenase-2 (COX-2) and leads to the release of prostaglandin E2 (PGE2) . This p38-COX-2-PGE2 pathway activation ultimately results in suppression of inflammatory cytokine release .
In vitro studies with keratinocytes and human peripheral blood mononuclear cells (PBMCs) have confirmed that knocking down p38 with small interfering RNA inhibits sertaconazole-induced PGE2 release, confirming the role of p38 in this process . Furthermore, in stimulated cells, sertaconazole suppresses the release of proinflammatory cytokines, an effect that can be reversed by anti-PGE2 antiserum or the COX-2 inhibitor NS398 .
In vivo confirmation was obtained using a mouse model of tetradecanoyl phorbol acetate (TPA)-induced dermatitis, where sertaconazole inhibited ear edema—an effect that was again reversed by NS398 . Biochemical analysis of tissue biopsies revealed increased PGE2 levels in sertaconazole-treated mice, further supporting this mechanism .
Therapeutic Applications
Sertaconazole nitrate is primarily indicated for the treatment of various superficial fungal infections:
Approved Indications
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Tinea pedis (athlete's foot), particularly interdigital type
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Superficial candidiasis, including cutaneous, genital, and oral manifestations
Clinical Advantages
The compound offers several advantages in clinical practice:
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Dual antifungal and anti-inflammatory properties provide both pathogen eradication and symptom relief
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Broad antimicrobial spectrum addresses potential mixed infections
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Minimal systemic absorption enhances safety profile for topical use
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Clinical studies suggest superior efficacy compared to other topical azoles such as econazole and clotrimazole, with higher cure rates achieved in shorter treatment periods for vulvovaginal candidiasis
Clinical Efficacy
The efficacy of sertaconazole nitrate has been demonstrated in several clinical studies, particularly for tinea pedis.
In a subgroup analysis of patients with tinea pedis interdigitalis of dermatophyte origin (n=92), treatment with sertaconazole nitrate cream 2% showed impressive results after 4 weeks of therapy :
Substantial improvement in individual clinical signs and symptoms was also observed:
These results support the high clinical efficacy of sertaconazole nitrate in treating fungal skin infections, with both microbiological cure and symptomatic improvement.
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